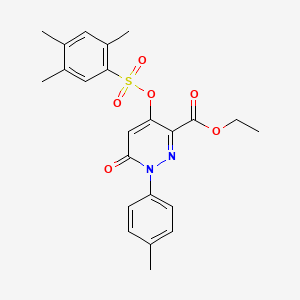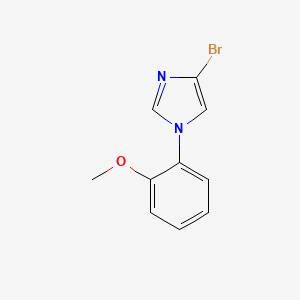
4-Amino-3-mercapto-6-(4-methylphenyl)-1,2,4-triazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-mercapto-6-(4-methylphenyl)-1,2,4-triazin-5(4H)-one, also known as AMT, is a small molecule that has a wide range of applications in scientific research. It is an important reagent in organic synthesis and has been used in a variety of biochemical and physiological studies. AMT is an aromatic compound that is highly soluble in water, making it an ideal reagent for a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Researchers have synthesized novel derivatives of 1,2,4-triazole, including 4-amino-3-mercapto-6-(4-methylphenyl)-1,2,4-triazin-5(4H)-one, and evaluated their antimicrobial activities. These compounds have been found to possess good or moderate activities against test microorganisms, showcasing their potential in developing new antimicrobial agents. The synthesis process often involves the reaction of ester ethoxycarbonylhydrazones with primary amines or other chemical transformations leading to the creation of compounds with enhanced biological activities (Bektaş et al., 2007).
Antibacterial Agents
Several studies have focused on the synthesis of new fluorine-containing thiadiazolotriazinones and their evaluation as potential antibacterial agents. The incorporation of pharmacophores such as fluorophenyl groups into the structure of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivatives has been demonstrated to yield compounds with promising antibacterial activity, highlighting their significance in the development of new therapeutic agents (Holla et al., 2003).
Molecular Structure and Theoretical Calculations
Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the structural and spectroscopic parameters of 4-amino-1,2,4-triazole derivatives. These studies help in understanding the molecular interactions and properties that contribute to their biological activities. For example, the investigation of hydrogen bonding in the molecular structure and its implications on the biological activity provides valuable insights into the design of more effective compounds (Süleymanoğlu et al., 2017).
Anticancer and Pharmacological Evaluation
Research has also extended to the evaluation of 1,2,4-triazine derivatives for their anticancer properties. Some derivatives have been shown to exhibit significant activity against various cancer cell lines, suggesting their potential as anticancer agents. This includes the study and development of compounds through synthetic routes that lead to enhanced biological activity, providing a basis for further pharmacological evaluation (Saad et al., 2011).
Propiedades
IUPAC Name |
4-amino-6-(4-methylphenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-6-2-4-7(5-3-6)8-9(15)14(11)10(16)13-12-8/h2-5H,11H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKXZXGMLJSMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N(C2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2866540.png)
![1-[(4-Mesityl-1-piperazinyl)sulfonyl]azepane](/img/structure/B2866541.png)
amino}ethan-1-ol](/img/structure/B2866543.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2866547.png)
![4-(3,4-dichlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2866550.png)
![N-cyclohexyl-N-(2-hydroxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2866551.png)
![2-[[3-(3,4-dimethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid](/img/structure/B2866552.png)